
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate, also known as DMF-P, is a hydrate of dimethyl phosphonate with the chemical formula C3H6F3O3P. It is a colorless, water-soluble solid with a melting point of 55°C. DMF-P is widely used in organic synthesis and its application in scientific research is increasing due to its unique properties.
Mecanismo De Acción
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is believed to act as a nucleophile in organic reactions, forming a covalent bond with the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to be modified. Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate also acts as a catalyst, accelerating the reaction rate by providing an alternative reaction pathway.
Biochemical and Physiological Effects
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate has been shown to be non-toxic and non-irritating to human skin, making it a safe and effective reagent for use in scientific research. In addition, it has been demonstrated to be non-mutagenic, non-carcinogenic, and non-teratogenic, meaning it does not cause genetic mutations, cancer, or birth defects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its water solubility makes it easy to handle and store. Furthermore, its low toxicity and non-irritating properties make it safe to use in the laboratory. However, its reactivity with certain substrates can be unpredictable, and it can be difficult to remove from the reaction mixture.
Direcciones Futuras
The use of Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate in scientific research is expected to continue to expand, as its unique properties make it a useful reagent for a variety of applications. Potential future directions include its use as a catalyst in the synthesis of peptides, as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of organic compounds. In addition, further research into its biochemical and physiological effects could lead to new applications in the pharmaceutical and agrochemical industries.
Métodos De Síntesis
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is prepared by reacting dimethyl phosphonate with trifluoroacetic anhydride in an aqueous solution. The reaction is typically carried out at a temperature of 65-75°C and requires the presence of an acid catalyst such as p-toluenesulfonic acid. The product is then filtered and washed to remove the excess reactants, and the resulting Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is dried to obtain a pure compound.
Aplicaciones Científicas De Investigación
Dimethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate hydrate is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, as a catalyst in the preparation of cyclic carbonates, and as a ligand in the synthesis of metal complexes. It is also used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and in the synthesis of polymers.
Propiedades
IUPAC Name |
3-dimethoxyphosphoryl-1,1,1-trifluoropropan-2-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3O4P.H2O/c1-11-13(10,12-2)3-4(9)5(6,7)8;/h3H2,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCGQEUDHNCRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C(F)(F)F)OC.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3O5P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethoxyphosphoryl-1,1,1-trifluoropropan-2-one;hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


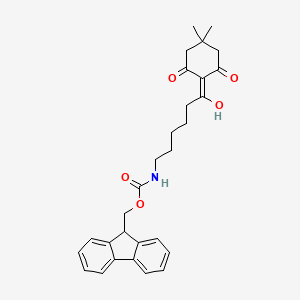
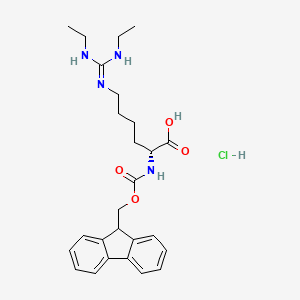
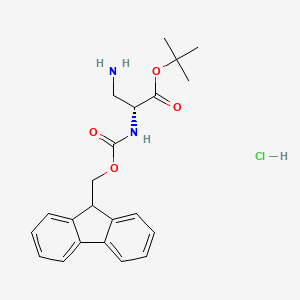

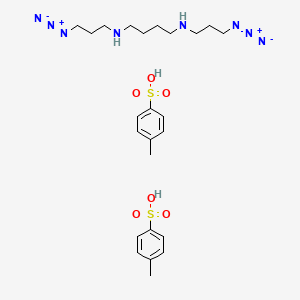


![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
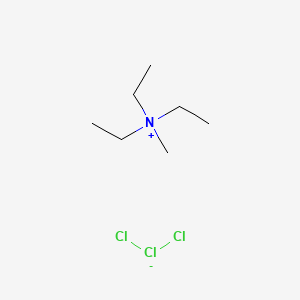
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
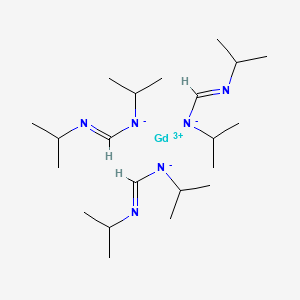
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)